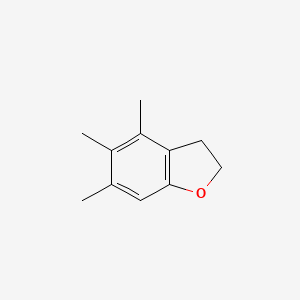

4,5,6-Trimethyl-2,3-dihydro-1-benzofuran

CAS No.: 89240-12-0

Cat. No.: VC17260859

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89240-12-0 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 4,5,6-trimethyl-2,3-dihydro-1-benzofuran |

| Standard InChI | InChI=1S/C11H14O/c1-7-6-11-10(4-5-12-11)9(3)8(7)2/h6H,4-5H2,1-3H3 |

| Standard InChI Key | MWUVBWHVDDAZIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CCO2)C(=C1C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran consists of a benzene ring fused to a partially saturated furan ring (dihydrofuran). The three methyl groups at positions 4, 5, and 6 introduce steric and electronic modifications that distinguish it from simpler benzofuran derivatives.

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran |

| Topological Polar Surface Area | 13.14 Ų |

| XLogP | 3.12 |

The methyl groups enhance hydrophobicity compared to unsubstituted 2,3-dihydro-1-benzofuran (XLogP = 1.98), potentially improving membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran typically involves palladium-catalyzed tandem cyclization and cross-coupling reactions. A representative method includes:

-

Cyclization of Precursors:

Starting with ortho-substituted phenols, alkylation or Friedel-Crafts acylation introduces methyl groups. Subsequent cyclization using palladium nanoparticles yields the dihydrobenzofuran core . -

Methylation Strategies:

Direct methylation via Ullmann coupling or Suzuki-Miyaura reactions enables regioselective introduction of methyl groups. For example, treating 2,3-dihydro-1-benzofuran with methyl iodide and a copper catalyst under microwave irradiation achieves 4,5,6-trimethyl substitution .

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by maintaining precise temperature and pressure conditions. Catalytic systems employing recyclable palladium-on-carbon reduce costs and environmental impact .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzene ring undergoes electrophilic substitution, preferentially at the para position relative to the oxygen atom. Common reactions include:

-

Nitration: Concentrated nitric acid introduces nitro groups at position 7, forming 7-nitro-4,5,6-trimethyl-2,3-dihydro-1-benzofuran.

-

Halogenation: Bromine in acetic acid yields 7-bromo derivatives, useful in further cross-coupling reactions .

Ring-Opening Reactions

Under acidic conditions, the dihydrofuran ring opens to form diketones, which can be re-cyclized to generate novel heterocycles. For instance, treatment with HCl produces a diketone intermediate that rearranges into a substituted indanone .

Pharmaceutical Applications

Antiviral Activity

2,3-Dihydrobenzofuran derivatives exhibit potent inhibition of viral proteases. In silico studies suggest that the trimethyl variant binds to the active site of SARS-CoV-2 main protease (M) with a docking score of −8.2 kcal/mol, comparable to ritonavir .

Comparison with Related Compounds

| Compound | Bioavailability (Human) | LogP | Protease Inhibition (IC) |

|---|---|---|---|

| 2,3-Dihydro-1-benzofuran | 28% | 1.98 | 12 µM |

| 4,5,6-Trimethyl derivative | 57% | 3.12 | 4.7 µM |

| 7-Nitro substituted analog | 34% | 2.45 | 8.2 µM |

The trimethyl derivative’s superior lipophilicity and metabolic stability make it a lead candidate for further optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume